Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate
Description
Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate is a dihydrofuran derivative featuring a partially saturated furan ring with a methyl group at position 2 and a methyl ester at position 3. The 4,5-dihydrofuran core indicates a single bond between positions 4 and 5, distinguishing it from fully aromatic furans. Dihydrofuran derivatives are frequently explored in medicinal and synthetic chemistry due to their reactivity and biological relevance, such as anti-cancer or anti-microbial activities .
Properties
IUPAC Name |
methyl 5-methyl-2,3-dihydrofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHJHKXRMKTCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498738 | |
| Record name | Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32595-98-5 | |
| Record name | Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Data from Rhodium-Catalyzed Reactions (Representative Table)
| Entry | Compound | R1 (Ester Group) | R2 (Methyl Substitution) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 7a | Ethyl (OEt) | Methyl (Me) | 52 | 72 |
| 2 | 7b | Ethyl (OEt) | Methyl (Me) | 60 | 79 |
| 5 | 7e | Ethyl (OEt) | Methyl (Me) | 48 | 69 |
| 11 | 7k | Hydrogen (H) | Hydrogen (H) | 48 | 86 |
Note: The ester group R1 can be varied, and the methyl substitution at position 2 is consistent with the target compound. Reaction times and yields vary depending on the diazocarbonyl precursor and amine used. The yields are generally moderate to good, indicating the efficiency of this synthetic approach.
Additional Notes on Reaction Conditions and Purification
- The rhodium-catalyzed reactions are typically performed under inert atmosphere (nitrogen) to avoid side reactions.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Products are purified by column chromatography on silica gel using gradient elution (hexane/chloroform or chloroform/acetone).
- Spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) confirms the structure and purity of the dihydrofuran esters and derivatives.
- The one-pot nature of the synthesis allows for efficient scale-up and reduces the number of purification steps.
Summary of Preparation Methods
| Method No. | Starting Material(s) | Catalyst/Conditions | Key Intermediate/Product | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 5-Hydroxy-2-pentanone | Phosphoric acid, 200°C, distillation | 4,5-Dihydro-2-methylfuran | Good selectivity, eco-friendly | Requires high temperature, further steps needed for esterification |
| 2 | α-Diazocarbonyl compounds + vinyl ether | Dirhodium tetraacetate, N2 atmosphere, room temp to mild heating | Substituted dihydrofuran-3-carboxylates (ethyl esters) | One-pot, moderate to good yields, mild conditions | Requires expensive rhodium catalyst, diazocarbonyl precursors |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed:
Oxidation: Formation of 2-methyl-4,5-dihydrofuran-3-carboxylic acid.
Reduction: Formation of 2-methyl-4,5-dihydrofuran-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate has the molecular formula and a molecular weight of approximately 142.15 g/mol. Its structure features a dihydrofuran ring with a carboxylate group, contributing to its reactivity and biological properties.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions.
Research indicates that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial Properties : Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.
- Anticancer Activity : In vitro studies demonstrate that this compound significantly reduces the viability of cancer cell lines by inducing apoptosis. For instance, it has shown effectiveness against HL-60 (promyelocytic leukemia) and A549 (lung cancer) cells.
Medicinal Chemistry
The compound's derivatives are being explored for their therapeutic potential as enzyme inhibitors or drug candidates. Noteworthy mechanisms include:
- Caspase Activation : Inducing apoptosis through caspase activation.
- Calcium Signaling Pathways : Triggering cellular responses that lead to apoptosis.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Mitochondrial dysfunction |
This study highlighted a concentration-dependent relationship between dosage and cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another research project assessed the antimicrobial properties of derivatives derived from this compound against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 2
The methyl group at position 2 in the target compound contrasts with bulkier substituents in analogs:
- This compound exhibited anti-bacterial and anti-type III secretion system (T3SS) activities, suggesting substituent size and hydrophobicity may influence bioactivity .
- This compound was identified as a byproduct in catalytic reactions, highlighting the sensitivity of dihydrofuran synthesis to substituent effects .
Ester Group Variations (Methyl vs. Ethyl)
Ethyl esters in analogs demonstrate altered pharmacokinetic profiles:
- These compounds induce apoptosis in cervical cancer cells via mitochondrial pathways, with JOT01007 showing dose-dependent cytotoxicity and modulation of Bax/Bcl-2 ratios .
Functional Groups at Position 4
The absence of a substituent at position 4 in the target compound contrasts with oxidized or substituted analogs:
- Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (): A 4-oxo group introduces electrophilicity, making the compound reactive toward nucleophiles. This derivative’s CAS data (3511-34-0) includes a molecular weight of 170.16 g/mol, providing a benchmark for physical property comparisons .
- Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate (): An iodomethyl group at position 5 offers a handle for further functionalization (e.g., cross-coupling reactions), underscoring its utility in synthetic chemistry .
Bioactivity Profiles
- Anti-Cancer Activity : Ethyl ester derivatives (JOT01006/7) trigger apoptosis via ROS overproduction, mitochondrial dysfunction, and caspase activation .
- Anti-Bacterial Activity : Methyl 4-(hydroxymethyl)-2-(4-methylpentyl)-4,5-dihydrofuran-3-carboxylate inhibits bacterial T3SS, a virulence factor, suggesting dihydrofuran scaffolds as promising anti-infective agents .
Data Table: Key Structural Analogs and Properties
Biological Activity
Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate is a chemical compound that belongs to the family of dihydrofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H10O3
- Molecular Weight : Approximately 142.15 g/mol
- Structure : The compound features a dihydrofuran ring with a carboxylate group that contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. Notably, studies have shown:
- Induction of Apoptosis : Compounds related to this class have been observed to induce apoptosis in leukemia cells. For example, an analog demonstrated cytotoxicity in HL-60 cells (human promyelocytic leukemia), characterized by increased caspase-3 activity and altered mitochondrial membrane potential due to elevated intracellular calcium levels and reactive oxygen species (ROS) production .
- Mechanistic Insights : The apoptotic pathway involves upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2. This balance shift promotes cell death, which is crucial for therapeutic applications in leukemia treatments .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains:
- In Vitro Studies : Compounds within this category have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 µM to 70 µM depending on the specific strain tested .
Case Studies and Research Findings
- Case Study on Leukemia Cells :
- Antimicrobial Efficacy :
Data Summary Table
| Biological Activity | Cell Line/Organism | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | HL-60 (leukemia cells) | Induction of apoptosis | Increased caspase-3 activity, ROS production |
| Antimicrobial | S. aureus | Inhibition of growth | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate, and what mechanistic considerations guide these methods?
- Answer: A prominent method involves Mn(III)-mediated oxidative cyclization of substituted β-diketones or alkenes. For example, Mn(OAc)₃ in formic acid promotes cyclization via single-electron transfer, forming the dihydrofuran core. Key parameters include stoichiometric Mn(III) usage, reaction temperature (60–80°C), and solvent polarity to stabilize intermediates. By-products like ethyl 5,5-bis(aryl) derivatives may arise from competing radical pathways, requiring careful optimization of reaction time and catalyst loading .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how should data interpretation be approached?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for assigning stereochemistry and substituent positions. For instance, the methyl ester group typically appears as a singlet near δ 3.7 ppm in ¹H NMR. Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1690 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas. Cross-referencing with crystallographic data (e.g., X-ray diffraction) ensures accuracy in structural assignments .
Q. What purification strategies are effective for isolating this compound, given its physical properties?
- Answer: Distillation is suitable due to its moderate boiling point (188.2°C at 760 mmHg). For solid impurities, recrystallization from ethanol or hexane (melting point: 28–29°C) is recommended. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar by-products. Purity should be verified via thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) .
Q. What biological activities have been reported for this compound derivatives, and how are these assays designed?
- Answer: Derivatives exhibit antibacterial and anti-Type III Secretion System (T3SS) activity. Assays include minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli, and T3SS inhibition evaluated via β-lactamase reporter systems in Yersinia models. Dose-response curves (0–100 µM) and cytotoxicity controls (e.g., HEK293 cells) are essential for validating selectivity .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and stability of this compound under varying conditions?
- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the ester carbonyl (C=O) shows high electrophilicity, making it prone to nucleophilic attack. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state simulations clarify cyclization energetics. These insights guide synthetic optimization and stability testing under acidic/alkaline conditions .
Q. What strategies resolve contradictions in spectral data during stereochemical determination of derivatives?
- Answer: Conflicting NOESY (nuclear Overhauser effect) and coupling constant data require corroboration via X-ray crystallography. For example, a derivative’s axial vs. equatorial substituent orientation can be confirmed by comparing experimental XRD bond angles/torsions with computed (DFT) geometries. Bayesian statistical analysis of NMR datasets further reduces ambiguity .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound derivatives?
- Answer: Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals. SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding networks. Twinning or disorder, common in dihydrofuran rings, is addressed using the TWIN/BASF commands in SHELX. Data resolution ≤ 0.8 Å ensures accurate electron density maps .
Q. What analytical approaches identify synthesis-related impurities in this compound?
- Answer: Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode detects by-products (e.g., methyl 5-benzyl-2,5-dimethyl-4,5-dihydrofuran-3-carboxylate, m/z 247.15). Preparative TLC isolates impurities for ¹H NMR comparison with predicted adducts. Isotopic labeling (e.g., ¹³C-formic acid) traces unexpected cyclization pathways .
Q. How do reaction conditions influence by-product formation during Mn(III)-mediated cyclization?
- Answer: Excess Mn(OAc)₃ increases radical recombination, forming dimeric by-products. Lower temperatures (40°C) and shorter reaction times (2–4 h) minimize this. Solvent screening (e.g., acetonitrile vs. formic acid) alters radical stability, while scavengers like 2,6-di-tert-butylphenol suppress secondary pathways. Kinetic studies via in-situ IR monitor intermediate lifetimes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
